

The Discovery and Development of Tandutinib Hydrochloride: A Technical Guide

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Compound of Interest		
Compound Name:	TANDUTINIB HYDROCHLORIDE	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

Tandutinib hydrochloride (formerly MLN518, CT53518) is a potent, orally bioavailable small molecule inhibitor of Class III receptor tyrosine kinases (RTKs), including FMS-like tyrosine kinase 3 (FLT3), c-Kit, and platelet-derived growth factor receptor (PDGFR).[1][2][3] Developed through the screening of chemical libraries and subsequent optimization, this piperazinyl quinazoline compound emerged as a promising therapeutic agent, particularly for hematological malignancies driven by aberrant kinase signaling.[1] This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and key experimental data related to Tandutinib hydrochloride. It is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development.

Discovery and Synthesis

Tandutinib was identified through the screening of chemical libraries for compounds with inhibitory activity against Class III RTKs.[1] The lead optimization process focused on improving potency, selectivity, and pharmacokinetic properties, resulting in the quinazoline-based structure of Tandutinib.

An improved synthesis method for Tandutinib has been reported, providing a pathway for its efficient production. The synthesis involves a convergent approach, coupling key intermediates to form the final compound with high purity.



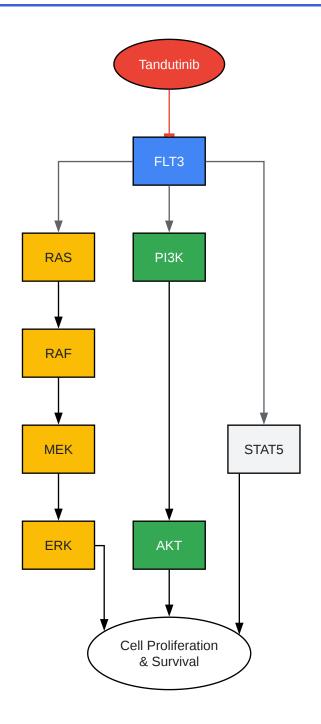
Mechanism of Action

Tandutinib exerts its anti-neoplastic activity by inhibiting the autophosphorylation of FLT3, c-Kit, and PDGFR, thereby blocking downstream signaling pathways crucial for cell proliferation and survival.[1][4] This inhibition is particularly effective in cancers harboring activating mutations in these kinases, such as FLT3 internal tandem duplication (ITD) mutations in Acute Myeloid Leukemia (AML).[1][5]

Targeted Signaling Pathways

Tandutinib disrupts several key signaling cascades initiated by FLT3, c-Kit, and PDGFR. These include the RAS/RAF/MEK/ERK (MAPK), PI3K/AKT, and JAK/STAT pathways, which are often constitutively activated in various cancers and are critical for tumor cell growth, survival, and proliferation.

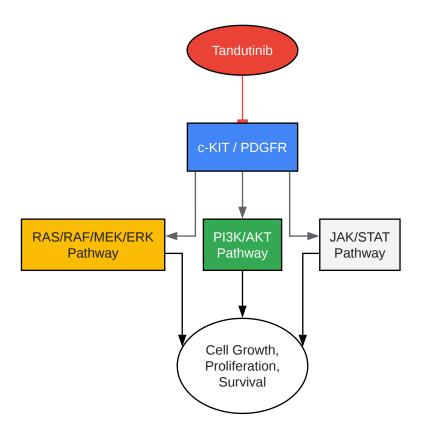




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FLT3 Signaling Pathway Inhibition by Tandutinib.





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c-KIT and PDGFR Signaling Inhibition.

Quantitative Data In Vitro Potency



Target/Cell Line	Assay Type	IC50	Reference
FLT3	Kinase Assay	0.22 μΜ	[3]
c-Kit	Kinase Assay	0.17 μΜ	[3]
PDGFR	Kinase Assay	0.20 μΜ	[3]
FLT3, β-PDGFR, KIT	Cell-based Assay	95 to 122 ng/mL	[1]
Ba/F3 (FLT3-ITD)	IL-3 Independent Growth	6 to 17 ng/mL	[1]
Human leukemia cell lines (FLT3-ITD)	Proliferation Assay	~6 ng/mL	[1]
Molm-13 & Molm-14 (FLT3-ITD)	Proliferation Assay	10 nM	[4]
Ba/F3 (FLT3-ITD)	Autophosphorylation	10-100 nM	[4]

Preclinical Pharmacokinetics



Species	Route	Bioavailability	Key Findings	Reference
Rat	Oral	~20%	High plasma clearance, low oral bioavailability. Co- administration with a P- gp/BCRP inhibitor significantly increased exposure. Food decreased exposure.	[6]
Dog	Oral	-	Well-tolerated with chronic dosing.	[1]

Clinical Pharmacokinetics (Phase I)



Parameter	Value	Notes	Reference
Elimination	Slow	>1 week to reach steady-state plasma concentrations	[2]
Mean Residence Time (MRT)	3.5 days	-	[1]
Apparent Central Volume of Distribution (Vc/F)	1420 L/70 kg	-	[1]
Apparent Peripheral Volume of Distribution (Vp/F)	10800 L/70 kg	-	[1]
Relative Total Body Clearance (CL/F)	148 L/h/70 kg	-	[1]

Clinical Efficacy and Safety



Clinical Trial	Indication	Key Findings	Reference
Phase I (NCT00078358)	AML or high-risk MDS	MTD established at 525 mg twice daily. Dose-limiting toxicity was reversible muscular weakness. Evidence of antileukemic activity in FLT3-ITD positive patients.	[2]
Phase II	AML (FLT3-ITD)	Showed anti-leukemic activity in approximately 50% of evaluable patients, though no complete or partial remissions were observed as monotherapy.	[5][7]
Phase I/II	Newly diagnosed AML (in combination with chemotherapy)	Tandutinib at 200 mg and 500 mg twice daily (days 1-14) in combination with standard induction chemotherapy appeared well-tolerated.	[8]
Phase II (NCT00667394)	Recurrent Glioblastoma (in combination with bevacizumab)	Median overall survival of 11 months and progression-free survival of 4.1 months. Combination was more toxic than bevacizumab monotherapy.	[7][9]



Experimental Protocols

The following are representative protocols for assays commonly used in the evaluation of Tandutinib.

Cell Viability (MTT) Assay

This protocol is adapted for determining the effect of Tandutinib on the proliferation of leukemic cell lines such as MV4-11 or MOLM-13.

- Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 μL of appropriate culture medium.
- Compound Addition: Add serial dilutions of Tandutinib hydrochloride (or vehicle control) to the wells.
- Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
- MTT Addition: Add 10-20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Solubilization: Add 100 μ L of solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.



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Workflow for a Cell Viability (MTT) Assay.

Western Blot for FLT3 Phosphorylation



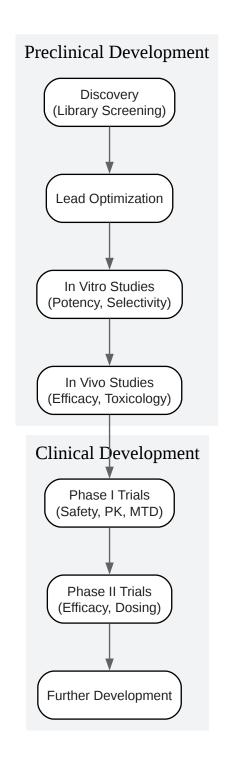
This protocol is designed to assess the inhibitory effect of Tandutinib on FLT3 autophosphorylation in a FLT3-ITD positive cell line like MV4-11.

- Cell Treatment: Culture MV4-11 cells to a density of 1-2 x 10⁶ cells/mL. Treat cells with various concentrations of **Tandutinib hydrochloride** (e.g., 0, 10, 100, 1000 nM) for 2-4 hours at 37°C.
- Cell Lysis: Harvest the cells by centrifugation, wash with cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
- SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins on an 8-12% SDS-polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-FLT3 (e.g., Tyr589/591) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRPconjugated secondary antibody for 1 hour at room temperature.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
- Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total FLT3 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Drug Development and Clinical Evaluation

The development of Tandutinib followed a classical trajectory from preclinical evaluation to clinical trials.





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Tandutinib Development Pipeline.

Conclusion



Tandutinib hydrochloride is a well-characterized inhibitor of FLT3, c-Kit, and PDGFR with demonstrated preclinical and clinical activity in relevant cancer models, particularly FLT3-ITD positive AML. This technical guide summarizes the key data and methodologies associated with its discovery and development, providing a valuable resource for the scientific community. While clinical development has explored its use in various cancers, the data generated continues to inform the broader field of tyrosine kinase inhibitor research.

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